2-Amino-4,5-dimethylbenzohydrazide
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Overview
Description
2-Amino-4,5-dimethylbenzohydrazide is an organic compound with the molecular formula C9H13N3O It is a derivative of benzohydrazide, characterized by the presence of amino and dimethyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-dimethylbenzohydrazide typically involves the reaction of isatoic anhydride with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dimethylformamide (DMF) at a controlled temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,5-dimethylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Electrophiles like halogens or nucleophiles like amines; reactions are conducted in solvents such as ethanol or acetonitrile.
Major Products:
Oxidation: Formation of oxides or quinones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzohydrazides or related derivatives.
Scientific Research Applications
2-Amino-4,5-dimethylbenzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-4,5-dimethylbenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
2-Amino-4,5-dimethoxybenzohydrazide: Similar in structure but with methoxy groups instead of methyl groups.
2-Amino-4,5-dimethylbenzamide: Similar core structure but with an amide group instead of a hydrazide group.
Uniqueness: 2-Amino-4,5-dimethylbenzohydrazide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
26908-41-8 |
---|---|
Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-amino-4,5-dimethylbenzohydrazide |
InChI |
InChI=1S/C9H13N3O/c1-5-3-7(9(13)12-11)8(10)4-6(5)2/h3-4H,10-11H2,1-2H3,(H,12,13) |
InChI Key |
RHWFMNOTVYYZOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)N)C(=O)NN |
Origin of Product |
United States |
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